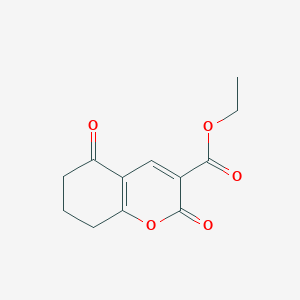

ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Description

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a versatile organic compound with the molecular formula C12H12O5. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name |

ethyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZQBOVZFWQLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different chromene derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.

Major Products

Scientific Research Applications

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate: A closely related compound with similar structural features but different functional groups.

7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide: Another derivative with distinct properties and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (C12H12O5) is a derivative of chromene, a class of compounds recognized for their diverse biological activities. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research exploring its effects on various cancer cell lines has shown promising results:

- Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. For example, it showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range against several types of cancer cells .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Its efficacy against bacterial strains has been documented in several studies:

- Bacterial Inhibition : this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer cell metabolism and proliferation.

- Receptor Binding : The compound can bind to various receptors influencing signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate | Similar chromene backbone | Moderate anticancer activity |

| 7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide | Additional amide group | Enhanced anticancer properties |

This comparison highlights how slight modifications in the chemical structure can lead to variations in biological activity.

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Q & A

Q. What are the common synthetic routes for ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted aldehydes (e.g., salicylaldehyde or 4-chlorobenzaldehyde) under basic or catalytic conditions. Key steps include:

- Base-catalyzed cyclization : Ethyl acetoacetate reacts with aldehydes in ethanol using bases like piperidine or sodium ethoxide, followed by oxidation to form the dioxo-chromene core .

- Acid-catalyzed imine formation : For derivatives with amino groups, 4-chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of acid catalysts, followed by cyclization . Yields (typically 70–85%) depend on solvent choice, catalyst loading, and reaction time. For example, refluxing in ethanol with piperidine for 3 hours achieves higher purity compared to room-temperature reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : Resolves the chromene core’s chair conformation and substituent orientations. For example, triclinic crystal systems (space group P1) with bond angles (e.g., α = 98.37°, β = 91.78°) confirm steric effects of methyl or phenyl groups .

- NMR spectroscopy : H-NMR signals at δ 1.35 ppm (ethyl CH) and δ 4.27 ppm (ethyl CH) confirm ester groups, while aromatic protons (δ 6.5–7.5 ppm) validate substituent positions .

- LC-MS : Validates molecular weight (e.g., m/z 338 for CHClNO) and detects impurities in derivatives .

Q. How is the biological activity of this compound screened in preclinical studies?

- Anticancer assays : Derivatives are tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Substituents like dichlorophenyl groups enhance cytotoxicity by disrupting tubulin polymerization .

- Enzyme inhibition : Docking studies with cyclooxygenase-2 (COX-2) or topoisomerase II reveal interactions between the chromene core’s carbonyl groups and active-site residues .

Advanced Research Questions

Q. What computational methods can elucidate reaction mechanisms and optimize synthesis?

- Quantum chemical calculations : Transition-state modeling (e.g., via Gaussian 09) identifies energy barriers for cyclization steps. For example, the activation energy for imine formation decreases by 15% when using acetic acid vs. HCl .

- Machine learning : ICReDD’s reaction path search tools predict optimal catalysts (e.g., piperidine vs. morpholine) by analyzing steric and electronic parameters from historical data .

Q. How can contradictory data on reaction yields or biological activities be resolved?

- Batch-to-batch variability : Differences in solvent purity (e.g., absolute ethanol vs. 95% ethanol) or catalyst aging can reduce yields by 10–20%. Controlled studies using HPLC-grade solvents are recommended .

- Biological assay discrepancies : Variations in cell line passage numbers or serum concentrations may alter IC values. Standardized protocols (e.g., ATCC guidelines) and triplicate testing improve reproducibility .

Q. What strategies improve process scalability for multi-gram synthesis?

- Continuous flow reactors : Microreactors with immobilized catalysts (e.g., silica-supported piperidine) reduce reaction time from 3 hours to 20 minutes and improve yield by 12% compared to batch methods .

- Design of Experiments (DoE) : Response surface methodology optimizes variables (e.g., temperature, molar ratios). For example, a 1:1.2 molar ratio of ethyl acetoacetate to aldehyde maximizes yield .

Q. How can derivatization enhance the compound’s bioactivity or physicochemical properties?

- Electron-withdrawing substituents : Introducing nitro (NO) or chloro (Cl) groups at the 4-position increases electron deficiency, enhancing DNA intercalation and anticancer activity .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility (logP reduction from 2.8 to 1.2) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.